- Neurotropic and psychotropic substances. XVI. Derivatives of 5,6,7,8,9,10-hexahydro-5,9,-methanobenzocyclooctene and its lower homolog, Collection of Czechoslovak Chemical Communications, 1967, 32, 3177-85

Cas no 932-77-4 (3-Bromobenzyl chloride)

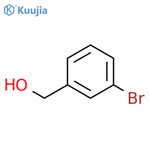

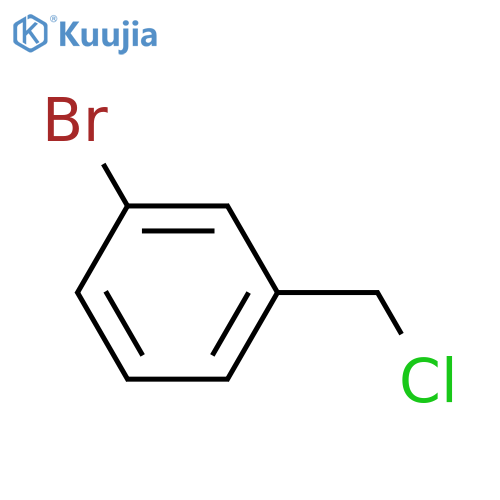

3-Bromobenzyl chloride structure

Nombre del producto:3-Bromobenzyl chloride

Número CAS:932-77-4

MF:C7H6BrCl

Megavatios:205.479540348053

MDL:MFCD00040865

CID:40314

PubChem ID:523059

3-Bromobenzyl chloride Propiedades químicas y físicas

Nombre e identificación

-

- 1-Bromo-3-(chloromethyl)benzene

- 3-Bromo-alpha-chlorotoluene

- 3-Bromobenzyl Chloride

- 1-bromo-3-chloromethylbenzene

- m-Bromobenzylchloride

- 3-Bromo-α-chlorotoluene

- Toluene,m-bromo-a-chloro- (7CI,8CI)

- m-Bromo-a-chlorotoluene

- 3-Bromobenzylchloride

- m-Bromobenzyl chloride

- Benzene, 1-bromo-3-(chloromethyl)-

- 3-BROMO-A-CHLOROTOLUENE

- UDKGXKYEWBGQCG-UHFFFAOYSA-N

- PubChem23319

- bromo-3-chloromethyl-benzene

- KSC492I9J

- 1-Bromo-3-(chloromethyl)benzene #

- STL146907

- WT1825

- BBL027952

- TR

- 1-Bromo-3-(chloromethyl)benzene (ACI)

- Toluene, m-bromo-α-chloro- (7CI, 8CI)

- m-Bromo-α-chlorotoluene

- InChI=1/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H

- DB-024285

- 3-Bromobenzyl chloride, 98%

- J-512097

- F0001-2247

- AKOS000262021

- A24188

- B2213

- DTXSID60335148

- SCHEMBL2076455

- 932-77-4

- EN300-128117

- MFCD00040865

- AS-12804

- 3-Bromobenzyl chloride

-

- MDL: MFCD00040865

- Renchi: 1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2

- Clave inchi: UDKGXKYEWBGQCG-UHFFFAOYSA-N

- Sonrisas: ClCC1C=C(Br)C=CC=1

- Brn: 742267

Atributos calculados

- Calidad precisa: 203.93400

- Masa isotópica única: 203.934

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 1

- Complejidad: 85

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 0

- Xlogp3: 3.3

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.608 g/mL at 25 °C(lit.)

- Punto de fusión: 32.5°C

- Punto de ebullición: 116-118 °C/17 mmHg(lit.)

- Punto de inflamación: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - índice de refracción: n20/D 1.583(lit.)

- PSA: 0.00000

- Logp: 3.18790

- FEMA: 3184

- Disolución: Not determined

3-Bromobenzyl chloride Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H290-H314

- Declaración de advertencia: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- Número de transporte de mercancías peligrosas:UN 3265 8/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 34

- Instrucciones de Seguridad: S26-S27-S28-S36/37/39-S45

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

- Período de Seguridad:8

- Grupo de embalaje:III

- Términos de riesgo:R34

- Categoría de embalaje:III

- Nivel de peligro:8

3-Bromobenzyl chloride Datos Aduaneros

- Código HS:2903999090

- Datos Aduaneros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Bromobenzyl chloride PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A167584-5g |

1-Bromo-3-(chloromethyl)benzene |

932-77-4 | 98% | 5g |

$17.0 | 2025-02-21 | |

| Ambeed | A167584-25g |

1-Bromo-3-(chloromethyl)benzene |

932-77-4 | 98% | 25g |

$46.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B56380-100g |

1-Bromo-3-(chloromethyl)benzene |

932-77-4 | 98% | 100g |

¥1715.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D641507-25g |

3-Bromobenzyl chloride |

932-77-4 | 97% | 25g |

$700 | 2024-06-05 | |

| TRC | B680518-1g |

3-Bromobenzyl chloride |

932-77-4 | 1g |

$ 80.00 | 2022-06-06 | ||

| abcr | AB173762-25 g |

3-Bromobenzyl chloride, 97%; . |

932-77-4 | 97% | 25 g |

€162.30 | 2023-07-20 | |

| TRC | B680518-250mg |

3-Bromobenzyl chloride |

932-77-4 | 250mg |

$ 75.00 | 2023-04-18 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2213-25G |

3-Bromobenzyl Chloride |

932-77-4 | >98.0%(GC) | 25g |

¥550.00 | 2024-04-15 | |

| Enamine | EN300-128117-0.25g |

1-bromo-3-(chloromethyl)benzene |

932-77-4 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 448079-25ML |

3-Bromobenzyl chloride |

932-77-4 | 25ml |

¥3194.92 | 2023-12-06 |

3-Bromobenzyl chloride Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Phosphorus pentachloride

Referencia

- Solvophobically Driven π-Stacking of Phenylene Ethynylene Macrocycles and Oligomers, Journal of the American Chemical Society, 2000, 122(46), 11315-11319

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; 0 °C; 1 h, rt

Referencia

- Site-selective carbonylation of arenes via C(sp2)-H thianthrenation: direct access to 1,2-diarylethanones, Chemical Science, 2023, 14(28), 7637-7641

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: N-Methyl-2-pyrrolidone , Oxygen Solvents: 1,2-Dichloroethane ; 1.5 h, 80 °C

Referencia

- NMP-mediated chlorination of aliphatic alcohols with aryl sulfonyl chloride for the synthesis of alkyl chlorides, Synthetic Communications, 2018, 48(21), 2793-2800

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ; 25 °C

1.2 Reagents: Sodium bromide Solvents: Dichloromethane ; 10 h, 25 °C

1.3 25 min, rt

1.2 Reagents: Sodium bromide Solvents: Dichloromethane ; 10 h, 25 °C

1.3 25 min, rt

Referencia

- A chemoselective, easy bromination of (hydroxymethyl)phenols, Synthesis, 2008, (24), 3937-3940

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium iodide , Triphenylphosphine Solvents: 1,2-Dichloroethane ; 0.5 h, 120 °C

Referencia

- Halogenation through Deoxygenation of Alcohols and Aldehydes, Organic Letters, 2018, 20(10), 3061-3064

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Tosyl chloride , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 0 °C → rt; 10 min, rt

Referencia

- Facile chlorination of benzyl alcohols using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sulfonyl chlorides, Bulletin of the Korean Chemical Society, 2010, 31(11), 3434-3436

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Thionyl chloride ; 30 min; 2 h

Referencia

- Syntheses of Compounds Active toward Glutamate Receptors: II. Synthesis of Spiro Hydantoins of the Indan Series, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(12), 1769-1774

Synthetic Routes 9

Condiciones de reacción

Referencia

- Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate, Belgium, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Dichloromethane ; 0 °C; 1 min, 0 °C; 3 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referencia

- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655

Synthetic Routes 11

Condiciones de reacción

Referencia

- Simultaneous preparation of benzyl chlorides and aromatic acid amides, Japan, , ,

Synthetic Routes 12

Condiciones de reacción

Referencia

- Simultaneous preparation of aromatic acid amides and benzyl chlorides, Japan, , ,

Synthetic Routes 13

Condiciones de reacción

Referencia

- N-(arylalkoxy)-2-pyrimidinecarboximidamides, a method for their preparation and their use as pesticides and agrochemical fungicides, European Patent Organization, , ,

3-Bromobenzyl chloride Raw materials

3-Bromobenzyl chloride Preparation Products

3-Bromobenzyl chloride Literatura relevante

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

932-77-4 (3-Bromobenzyl chloride) Productos relacionados

- 63365-51-5(Benzene, 1-bromo-4-[[[(4-bromophenyl)chloromethyl]thio]methyl]-)

- 42715-80-0(Benzene, bromo-1,3-dimethyl-)

- 530158-64-6(Benzene, 1-[(3-bromophenyl)ethynyl]-3-[(4-bromophenyl)ethynyl]-)

- 512197-86-3(1,2-dibromo-4-ethynylbenzene)

- 54961-70-5(Naphthalene, 4-bromo-1,2-dimethyl-)

- 408342-07-4(Tetrabenzo[de,hi,op,st]pentacene, 6,15-dibromo-2,11-diphenyl-)

- 63242-40-0(1,1'-Biphenyl, 3-bromo-4'-(chlorophenylmethyl)-)

- 614735-03-4(Anthracene, 9-bromo-10-[1,1':4',1''-terphenyl]-3-yl-)

- 377737-89-8(Phenanthrene, 9-(3-bromophenyl)-)

- 522616-11-1(9,9'-Bianthracene, 10-bromo-10'-phenyl-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:932-77-4)3-Bromobenzyl chloride

Pureza:99%/99%

Cantidad:100g/500g

Precio ($):184.0/501.0